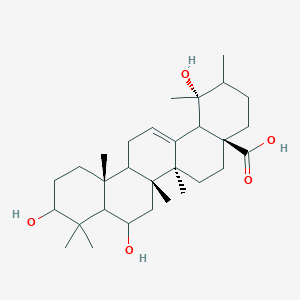
6beta,19alpha-Dihydroxyursolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6beta,19alpha-Dihydroxyursolic acid, also known as tormentic acid, is a naturally occurring triterpenoid compound. It is found in various plant species, including Eriobotrya japonica (loquat) and Rosa rugosa (rugosa rose). This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antidiabetic, and antiviral activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6beta,19alpha-Dihydroxyursolic acid typically involves the hydroxylation of ursolic acid. The process can be achieved through various chemical reactions, including selective oxidation and reduction steps. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. Plants like Eriobotrya japonica are cultivated, and the compound is extracted using solvents such as methanol or ethanol. The extract is then purified through chromatographic techniques to obtain high-purity this compound .
化学反応の分析
Types of Reactions: 6beta,19alpha-Dihydroxyursolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the hydroxyl groups, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel derivatives
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which may possess distinct biological activities .
科学的研究の応用
6beta,19alpha-Dihydroxyursolic acid has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of novel triterpenoid derivatives.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammation, diabetes, and viral infections.
Industry: Utilized in the development of natural health products and cosmetics due to its bioactive properties
作用機序
The mechanism of action of 6beta,19alpha-Dihydroxyursolic acid involves several molecular targets and pathways:
Anti-inflammatory: Inhibits the expression of inflammatory mediators such as iNOS, COX-2, and TNF-α by inactivating the nuclear factor-κB pathway.
Antidiabetic: Enhances glucose uptake by activating the AMP-activated protein kinase pathway and increasing the expression of glucose transporter 4.
Antiviral: Exhibits activity against viruses like HIV-1 by interfering with viral replication processes
類似化合物との比較
6beta,19alpha-Dihydroxyursolic acid is part of the pentacyclic triterpenoid family, which includes compounds like:
Ursolic Acid: Known for its anti-inflammatory and anticancer properties.
Oleanolic Acid: Exhibits hepatoprotective and antidiabetic effects.
Betulinic Acid: Studied for its anticancer and antiviral activities.
Uniqueness: this compound stands out due to its dual hydroxylation at the 6beta and 19alpha positions, which contributes to its unique pharmacological profile and enhanced bioactivity compared to its analogs .
特性
分子式 |
C30H48O5 |
|---|---|
分子量 |
488.7 g/mol |
IUPAC名 |
(1R,4aS,6aS,6bR,12aR)-1,8,10-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17?,19?,20?,21?,22?,23?,26-,27-,28-,29-,30+/m1/s1 |
InChIキー |
JPGOJQJBPLCRQP-RIXPQOHZSA-N |
異性体SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CC(C5[C@@]4(CCC(C5(C)C)O)C)O)C)C2[C@]1(C)O)C)C(=O)O |
正規SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1(C)O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;sulfane](/img/structure/B15146082.png)
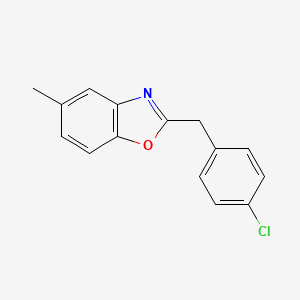
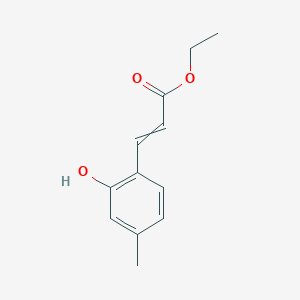

![acetic acid;N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B15146110.png)
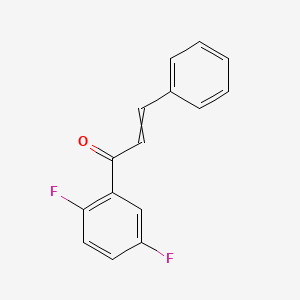
![1H,2H,3H-Naphtho[2,1-b]pyran-2-amine](/img/structure/B15146118.png)
![6-[2-(4-Hydroxyphenyl)ethenyl]-4-methoxypyran-2-one](/img/structure/B15146120.png)
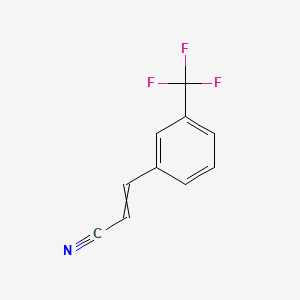
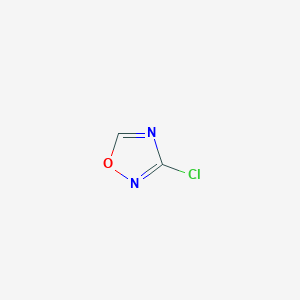
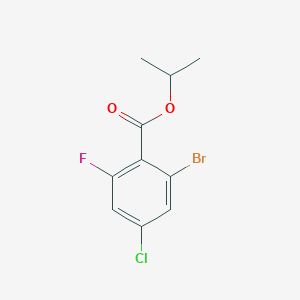
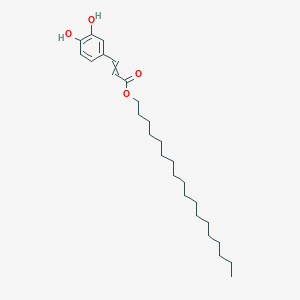
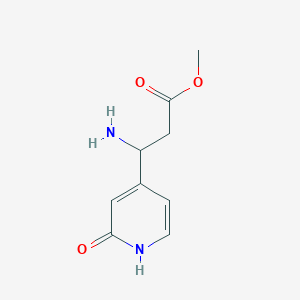
![2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid](/img/structure/B15146169.png)
